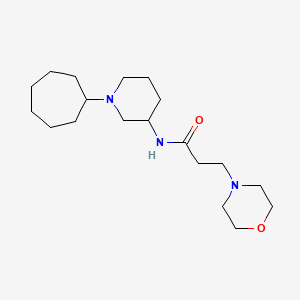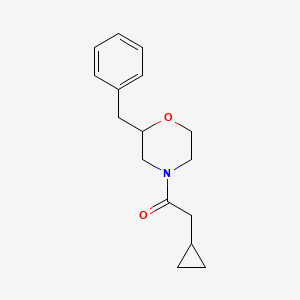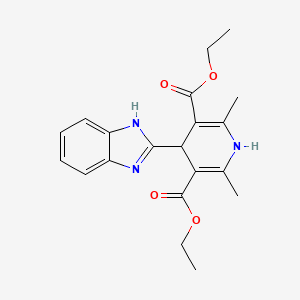![molecular formula C18H26N2O4S B5968909 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5968909.png)
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells.
Applications De Recherche Scientifique
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of cancer cells. Inhibition of BTK has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including leukemia, lymphoma, and multiple myeloma. 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has demonstrated potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide is a potent and selective inhibitor of BTK, which plays a critical role in the survival and proliferation of cancer cells. BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the B-cell receptor. Activation of BTK leads to the phosphorylation of downstream signaling molecules, which ultimately results in the survival and proliferation of cancer cells. Inhibition of BTK by 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to exhibit potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activation of downstream signaling pathways. In vivo studies have shown that 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide exhibits dose-dependent anti-tumor activity in various animal models of cancer. 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis and inhibit cell growth in various cancer cell lines. The limitations of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide for lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration schedule.
Orientations Futures
For the research on 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide include further preclinical studies to determine its optimal dosing and administration schedule, as well as its potential use in combination with other anti-cancer agents. Clinical trials are also ongoing to evaluate the safety and efficacy of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide in the treatment of various types of cancer. Other potential future directions for research on 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to treatment with BTK inhibitors.
Méthodes De Synthèse
The synthesis of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide involves several steps, including the preparation of the intermediate compounds, the coupling of the piperidine moiety to the benzamide core, and the final deprotection and purification steps. The synthesis of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has been described in detail in the literature, and several modifications and improvements have been proposed to optimize the yield and purity of the final product.
Propriétés
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-(2-methylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(21)20-9-6-15(7-10-20)24-16-5-4-14(12-17(16)23-2)18(22)19-8-11-25-3/h4-5,12,15H,6-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFUHKQVRLKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCSC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)
![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5968868.png)
![N-(3-chlorophenyl)-N'-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]urea](/img/structure/B5968870.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,4,4-trifluorobutanamide](/img/structure/B5968876.png)
![N-methyl-N-[(1-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5968884.png)

![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanenitrile](/img/structure/B5968903.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(dimethylamino)methyl]phenoxy}-2-propanol](/img/structure/B5968925.png)
![1-(4-chlorophenyl)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5968938.png)
